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Compound of Interest

Compound Name: 3-(3,5-Dimethylphenoxy)propanal

Cat. No.: B3073115

In-Depth Technical Guide: 3-(3,5-
Dimethylphenoxy)propanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, weight,
and chemical properties of 3-(3,5-Dimethylphenoxy)propanal. It details established synthetic
and reaction pathways, including representative experimental protocols for its formation and
key chemical transformations such as oxidation and reduction. Furthermore, this guide
explores the potential role of structurally related compounds in the modulation of apoptosis,
offering insights into possible mechanisms of action for drug development professionals. All
guantitative data is presented in structured tables, and key experimental and signaling
pathways are visualized using diagrams for enhanced clarity and understanding.

Molecular Structure and Properties

3-(3,5-Dimethylphenoxy)propanal is an organic compound featuring a propanal moiety linked
to a 3,5-dimethylphenoxy group through an ether linkage.

Table 1: Molecular and Chemical Properties of 3-(3,5-Dimethylphenoxy)propanal
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Property Value Source

3-(3,5-
IUPAC Name _( Smolecule
dimethylphenoxy)propanal

Molecular Formula C11H1402 Smolecule

Molecular Weight 178.23 g/mol Smolecule
) CC1=CC(=CC(=C1)0OCCC=0)

Canonical SMILES c Smolecule

AIPPCTANLPCGTO-
InChl Key Smolecule
UHFFFAOYSA-N

CAS Number 1017340-14-5 Smolecule

Synthesis and Experimental Protocols

The synthesis of 3-(3,5-Dimethylphenoxy)propanal can be achieved through a multi-step
process, typically starting from 3,5-dimethylphenol. A common strategy involves the formation
of an ether linkage followed by the oxidation of a primary alcohol to the desired aldehyde.

Synthetic Workflow

A representative synthetic workflow for 3-(3,5-Dimethylphenoxy)propanal is outlined below.
This involves the alkylation of 3,5-dimethylphenol to form the precursor alcohol, 3-(3,5-
dimethylphenoxy)propan-1-ol, which is then oxidized to the target aldehyde.
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Synthesis Workflow
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A representative synthetic workflow for 3-(3,5-Dimethylphenoxy)propanal.

Representative Experimental Protocol: Synthesis of 3-
(3,5-Dimethylphenoxy)propan-1-ol

This protocol describes a general method for the Williamson ether synthesis to produce the

alcohol precursor.

» Reaction Setup: To a solution of 3,5-dimethylphenol (1.0 eq) in a suitable polar aprotic
solvent (e.g., acetone or DMF), add a base such as anhydrous potassium carbonate (1.5

eq).

o Addition of Alkyl Halide: Add 3-chloro-1-propanol or 3-bromo-1-propanol (1.1 eq) to the
reaction mixture.

o Reaction Conditions: Heat the mixture to reflux and stir for 12-24 hours, monitoring the
reaction progress by thin-layer chromatography (TLC).

o Workup: After cooling to room temperature, filter the mixture to remove the inorganic salts.
Concentrate the filtrate under reduced pressure.

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b3073115?utm_src=pdf-body-img
https://www.benchchem.com/product/b3073115?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3073115?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

« Purification: Dissolve the residue in a suitable organic solvent (e.qg., ethyl acetate), wash with
water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can
be purified by column chromatography on silica gel to yield 3-(3,5-dimethylphenoxy)propan-
1-ol.

Representative Experimental Protocol: Oxidation to 3-
(3,5-Dimethylphenoxy)propanal

The oxidation of the primary alcohol can be achieved using various reagents. Below are two
common methods.

Reaction Setup: Suspend pyridinium chlorochromate (PCC) (1.5 eq) in dichloromethane
(DCM) in a round-bottom flask equipped with a magnetic stirrer.

» Addition of Alcohol: Add a solution of 3-(3,5-dimethylphenoxy)propan-1-ol (1.0 eq) in DCM to
the PCC suspension.

» Reaction Conditions: Stir the mixture at room temperature for 2-4 hours, or until TLC analysis
indicates the complete consumption of the starting material.

o Workup: Upon completion, dilute the reaction mixture with diethyl ether and pass it through a
short pad of silica gel or Florisil to remove the chromium residues.

 Purification: Concentrate the filtrate under reduced pressure to yield the crude 3-(3,5-
Dimethylphenoxy)propanal, which can be further purified by column chromatography if
necessary.

o Activation of DMSO: In a two-necked flask under an inert atmosphere (e.g., nitrogen or
argon), dissolve oxalyl chloride (1.5 eq) in anhydrous DCM and cool to -78 °C (a dry
ice/acetone bath). To this, add a solution of dimethyl sulfoxide (DMSO) (2.2 eq) in anhydrous
DCM dropwise, maintaining the temperature below -60 °C. Stir for 15 minutes.

» Addition of Alcohol: Slowly add a solution of 3-(3,5-dimethylphenoxy)propan-1-ol (1.0 eq) in
anhydrous DCM, keeping the temperature below -60 °C. Stir for 30 minutes.

» Addition of Base: Add triethylamine (5.0 eq) dropwise to the reaction mixture, allowing it to
warm to room temperature slowly.
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o Workup: Quench the reaction with water and extract the product with DCM. Wash the

combined organic layers with dilute HCI, saturated sodium bicarbonate solution, and brine.

 Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. The resulting crude product can be purified by column

chromatography.

Chemical Reactions

The aldehyde functional group in 3-(3,5-Dimethylphenoxy)propanal allows for a variety of

chemical transformations, making it a versatile intermediate in organic synthesis.

Oxidation to 3-(3,5-Dimethylphenoxy)propanoic Acid

The aldehyde can be readily oxidized to the corresponding carboxylic acid using common

oxidizing agents.
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Oxidation of 3-(3,5-Dimethylphenoxy)propanal.

Reduction to 3-(3,5-Dimethylphenoxy)propan-1-ol

The aldehyde can be reduced back to the primary alcohol using a variety of reducing agents.
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Reduction Reaction
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Reduction of 3-(3,5-Dimethylphenoxy)propanal.

Representative Experimental Protocol: Reduction using
Sodium Borohydride

e Reaction Setup: Dissolve 3-(3,5-Dimethylphenoxy)propanal (1.0 eq) in a suitable protic
solvent such as methanol or ethanol.

» Addition of Reducing Agent: Cool the solution in an ice bath and add sodium borohydride
(NaBHa4) (1.5 eq) portion-wise, controlling the temperature.

» Reaction Conditions: Stir the reaction mixture at 0 °C to room temperature for 1-2 hours,
monitoring by TLC.

» Workup: Quench the reaction by the slow addition of water or dilute acid. Remove the
solvent under reduced pressure.

 Purification: Extract the aqueous residue with an organic solvent (e.g., ethyl acetate). Wash
the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and
concentrate to yield 3-(3,5-dimethylphenoxy)propan-1-ol.

Potential Biological Activity: Modulation of
Apoptosis
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While specific studies on the biological activity of 3-(3,5-Dimethylphenoxy)propanal are
limited, research on structurally similar alkoxy phenyl-propanone derivatives suggests a
potential role in the induction of apoptosis, particularly in cancer cells. These studies indicate
that such compounds may act by restoring the activity of Protein Phosphatase 2A (PP2A), a
tumor suppressor.

Proposed Signaling Pathway for Apoptosis Induction

Based on studies of related compounds, a plausible signaling pathway involves the activation
of PP2A, which in turn dephosphorylates and activates key pro-apoptotic proteins.
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Proposed Apoptosis Signaling Pathway
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Proposed PP2A-mediated mitochondrial apoptosis pathway.
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This proposed mechanism suggests that by activating PP2A, these compounds can lead to the
dephosphorylation of the pro-apoptotic protein Bad and the transcription factor Foxo3a. Active
Bad can directly promote apoptosis at the mitochondria, while active Foxo3a can translocate to
the nucleus and induce the transcription of other pro-apoptotic genes, such as Bim.

Conclusion

3-(3,5-Dimethylphenoxy)propanal is a valuable chemical intermediate with a well-defined
molecular structure and properties. Its synthesis is achievable through established organic
chemistry methodologies, and its aldehyde functionality allows for diverse chemical
transformations. The potential for structurally related compounds to modulate key signaling
pathways involved in apoptosis highlights an area of interest for further investigation in the
context of drug discovery and development. This guide provides a foundational resource for
researchers and scientists working with this and similar molecules.

 To cite this document: BenchChem. [Molecular structure and weight of 3-(3,5-
Dimethylphenoxy)propanal]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3073115#molecular-structure-and-weight-of-3-3-5-
dimethylphenoxy-propanal]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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